

# An In-Depth Technical Guide to FPI-1602: A Novel β-Lactamase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FPI-1602** is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. This technical guide provides a comprehensive overview of **FPI-1602**, its chemical properties, mechanism of action, and its potential as a therapeutic agent to combat bacterial resistance. The information is intended for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.

## **Chemical and Physical Properties**

**FPI-1602**, with the chemical name (2S,5R)-2-(2-(azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, is a synthetic compound with the molecular formula C11H17N5O7S and a molecular weight of 363.35 g/mol .[1] Its unique bridged diazabicyclo[3.2.1]octanone core structure is a key feature that distinguishes it from traditional β-lactamase inhibitors.



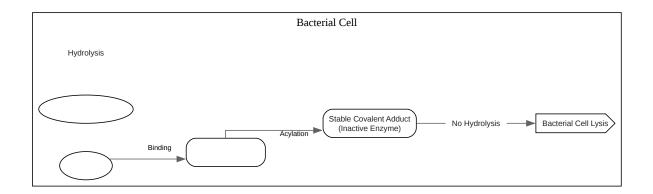
Property	Value	Reference
CAS Number	1452460-31-9	[1][2]
Molecular Formula	C11H17N5O7S	[1][2]
Molecular Weight	363.35 g/mol	[1]
Chemical Name	(2S,5R)-2-(2-(azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-ylhydrogen sulfate	[2]

## Mechanism of Action: Inhibition of β-Lactamases

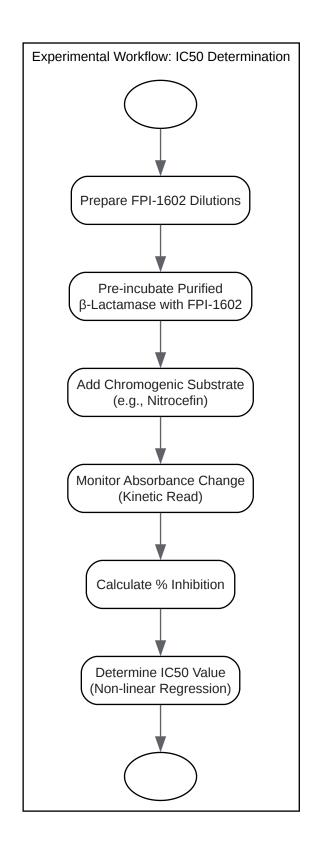
**FPI-1602** functions as a potent inhibitor of  $\beta$ -lactamase enzymes. These enzymes are the primary mechanism by which bacteria develop resistance to  $\beta$ -lactam antibiotics, such as penicillins and cephalosporins. By inactivating  $\beta$ -lactamases, **FPI-1602** can restore the efficacy of these antibiotics against resistant bacterial strains.

The proposed mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of the  $\beta$ -lactamase. This irreversible binding effectively inactivates the enzyme, preventing it from hydrolyzing the  $\beta$ -lactam ring of co-administered antibiotics.









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### References

- 1. 1452460-31-9|FPI-1602|BLD Pharm [bldpharm.com]
- 2. Hydrazine or hydroxylamine derivatives [m.chemicalbook.com]
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